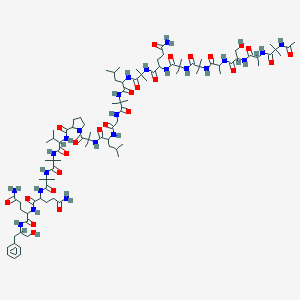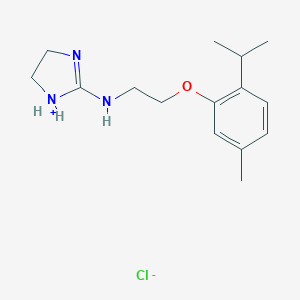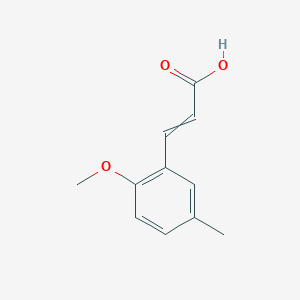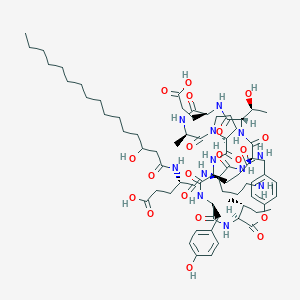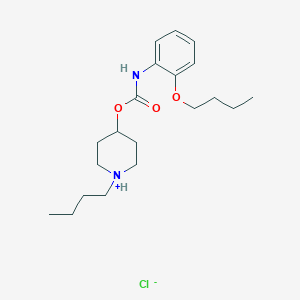
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as Boc-4-piperidone, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. Boc-4-piperidone is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is not well understood. However, it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a versatile compound that can be easily synthesized and modified to yield a wide range of derivatives with different chemical and biological properties. It is also relatively inexpensive and readily available from commercial sources. However, Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is highly reactive and can be difficult to handle. It is also toxic and should be handled with care.
Direcciones Futuras
There are many potential future directions for research on Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone. One area of interest is the development of new derivatives with improved chemical and biological properties. Another area of interest is the investigation of the mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone and its derivatives. This could lead to the development of new drugs for the treatment of various diseases. Finally, the use of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone as a building block in the synthesis of peptides and other organic compounds could lead to the development of new materials with unique properties.
Métodos De Síntesis
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can be synthesized by the reaction of 4-piperidone with butyl chloroformate and 2-butoxyphenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone. This synthesis method is efficient and yields high purity products.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been widely used in scientific research as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a building block in the synthesis of peptides and other organic compounds. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a versatile compound that can be modified to yield a wide range of derivatives with different chemical and biological properties.
Propiedades
Número CAS |
105384-10-9 |
|---|---|
Fórmula molecular |
C20H33ClN2O3 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
(1-butylpiperidin-1-ium-4-yl) N-(2-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-13-22-14-11-17(12-15-22)25-20(23)21-18-9-7-8-10-19(18)24-16-6-4-2;/h7-10,17H,3-6,11-16H2,1-2H3,(H,21,23);1H |
Clave InChI |
JNBPLOWDLDFAPJ-UHFFFAOYSA-N |
SMILES |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC=CC=C2OCCCC.[Cl-] |
SMILES canónico |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC=CC=C2OCCCC.[Cl-] |
Sinónimos |
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohyd rochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





